molecular formula C15H13BrN2O2 B6215864 5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide CAS No. 2731744-96-8

5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide

Cat. No.: B6215864
CAS No.: 2731744-96-8
M. Wt: 333.2
InChI Key:
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Description

5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a methylideneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-methylbenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The imine (Schiff base) linkage can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide can be used as a building block for the synthesis of more complex molecules

Biology

The compound’s structure suggests potential biological activity, particularly in the development of new pharmaceuticals. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although specific studies would be required to confirm these effects.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the bromine atom and the Schiff base linkage may contribute to bioactivity, making it a candidate for drug development.

Industry

In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Schiff base linkage could facilitate binding to active sites, while the bromine atom might enhance the compound’s ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    2-Methylbenzohydrazide: Another precursor used in the synthesis.

    Schiff Bases: A class of compounds with similar imine linkages.

Uniqueness

5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide is unique due to the combination of its functional groups, which confer specific reactivity and potential bioactivity. The presence of both a bromine atom and a hydroxyl group in the same molecule allows for diverse chemical transformations and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

Properties

CAS No.

2731744-96-8

Molecular Formula

C15H13BrN2O2

Molecular Weight

333.2

Purity

95

Origin of Product

United States

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